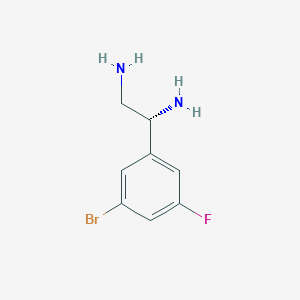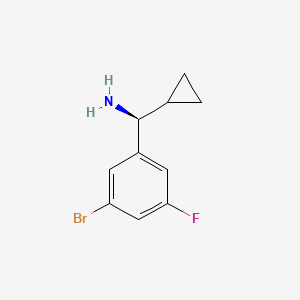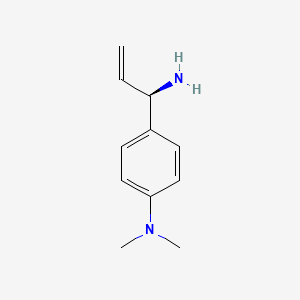
(R)-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminoallyl group attached to an aniline derivative, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl typically involves the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones with alkylamines. This method employs chiral oxamide–phosphine ligands to achieve high regio- and enantioselectivity . The reaction conditions often include the use of palladium catalysts, specific ligands, and controlled temperature and pressure to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl may involve large-scale catalytic processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl undergoes various chemical reactions, including:
Oxidation: The aminoallyl group can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the aminoallyl group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoallyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted aniline derivatives.
科学的研究の応用
®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl involves its interaction with specific molecular targets and pathways. The aminoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in enzyme kinetics, protein conformation, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, ®-4-(1-Aminoallyl)-N,N-dimethylaniline2hcl stands out due to its unique combination of an aminoallyl group and aniline derivative. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
4-[(1R)-1-aminoprop-2-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3/t11-/m1/s1 |
InChIキー |
IIEQWWNZKVGCBX-LLVKDONJSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)[C@@H](C=C)N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


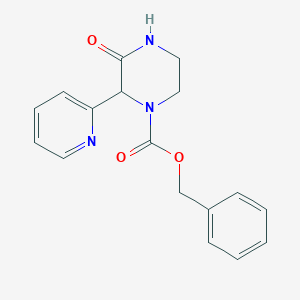



![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)
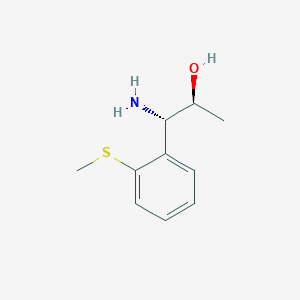
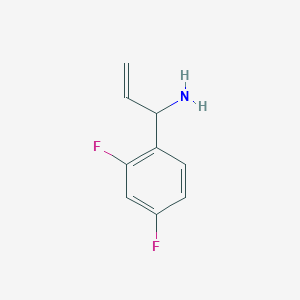
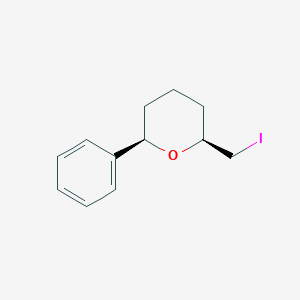
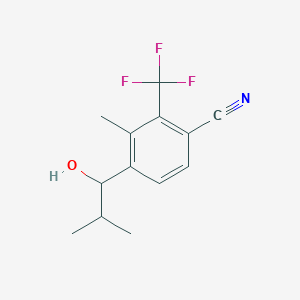
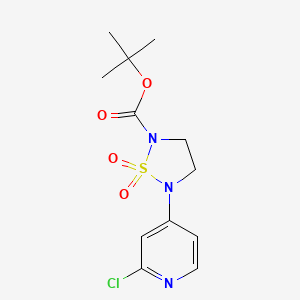
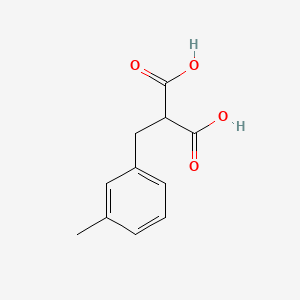
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
